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Atazanavir sulfate, a protease inhibitor (PI), is a critical component of combination

antiretroviral therapy (cART) for the management of HIV-1 infection.[1][2] Its efficacy can be

significantly influenced by co-administration with a pharmacokinetic enhancer, or "booster,"

most commonly low-dose ritonavir.[1][3] This guide provides an objective comparison of the

performance of boosted versus unboosted atazanavir, supported by experimental data from

clinical trials and observational studies.

Mechanism of Action: The Role of Ritonavir
Boosting
Atazanavir functions by selectively inhibiting HIV-1 protease, an enzyme essential for the

cleavage of viral polyproteins into functional proteins required for the maturation of infectious

virions.[4][5][6] By binding to the active site of the protease, atazanavir prevents this cleavage,

resulting in the production of immature, non-infectious viral particles.[6]

Ritonavir, also a protease inhibitor, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4)

enzyme.[3][7] This enzyme is the primary pathway for the metabolism of atazanavir in the liver.

[1][5] By inhibiting CYP3A4, ritonavir "boosts" atazanavir by increasing its plasma concentration

and prolonging its half-life.[3][7] This enhancement of atazanavir's pharmacokinetic profile is

the primary rationale for its use in a boosted regimen.[1]
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Efficacy in Clinical Trials: A Comparative Analysis
Multiple studies have demonstrated the superior virologic and immunologic responses

associated with ritonavir-boosted atazanavir compared to the unboosted formulation,

particularly in treatment-naïve patients.

A prospective, randomized, open-label, 96-week study (AI424-089) in antiretroviral-naïve HIV-

infected patients compared once-daily atazanavir 300 mg with ritonavir 100 mg (ATV300/RTV)

to atazanavir 400 mg (ATV400).[8] At week 48, the response rates (HIV RNA <400 copies/mL)

were comparable at 86% for the boosted regimen and 85% for the unboosted regimen.[8]

However, a greater proportion of patients receiving the boosted regimen achieved HIV RNA

suppression to less than 50 copies/mL by week 48 (75% vs 70%).[9] Furthermore, there were

fewer instances of virologic failure in the boosted arm (3 patients) compared to the unboosted

arm (10 patients).[8]

An observational cohort analysis at Kaiser Permanente and Group Health Cooperative

involving 443 antiretroviral-naïve patients further supports the enhanced efficacy of the boosted

regimen.[10] This study found that boosted atazanavir use was associated with a greater

likelihood of achieving HIV RNA levels below 400 copies/mL, a more significant decrease in

HIV RNA, and a greater increase in CD4+ T-cell count over 52 weeks.[10]

For treatment-experienced patients, the benefits of boosting are also evident. An analysis of

354 patients in the atazanavir 'Early Access Program' observed a higher proportion of patients

achieving virologic success (HIV RNA suppression to less than 500 copies/ml) at both week 12

(66% vs 47%) and week 48 (86% vs 64%) for those on atazanavir/r compared with unboosted

atazanavir.[9]

However, for patients who have already achieved virologic suppression on a ritonavir-boosted

PI regimen, switching to unboosted atazanavir may be a viable simplification strategy. A meta-

analysis of five randomized controlled trials (n=1249) demonstrated no statistically significant

difference in maintaining virologic suppression (HIV RNA < 50 copies/mL) between those who

continued a boosted PI regimen and those who switched to unboosted atazanavir.[11]

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from comparative studies.
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Table 1: Virologic and Immunologic Outcomes in Treatment-Naïve Patients

Outcome
Boosted Atazanavir
(ATV/r)

Unboosted
Atazanavir (ATV)

Study

HIV RNA < 400

copies/mL at Week 48
86% 85% AI424-089[8]

HIV RNA < 50

copies/mL at Week 48
75% 70% AI424-089[9]

Virologic Failure at

Week 48
3 patients 10 patients AI424-089[8]

Odds Ratio for HIV

RNA < 400 c/mL
3.24 (p=0.008) -

Kaiser/Group Health

Cohort[10]

Mean Decrease in

HIV RNA (log10/mL)

-0.37 greater

decrease (p=0.03)
-

Kaiser/Group Health

Cohort[10]

Mean Increase in

CD4+ T-cell count

(cells/µL)

+59 greater increase

(p=0.01)
-

Kaiser/Group Health

Cohort[10]

Table 2: Virologic Outcomes in Treatment-Experienced Patients

Outcome
Boosted Atazanavir
(ATV/r)

Unboosted
Atazanavir (ATV)

Study

HIV RNA < 500

copies/mL at Week 12
66% 47%

Early Access

Program[9]

HIV RNA < 500

copies/mL at Week 48
86% 64%

Early Access

Program[9]

Virologic Rebound

(HIV RNA ≥50

copies/mL) in Switch

Study

7% 16% (comparator PI) SWAN Study[12]
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Table 3: Key Safety and Tolerability Findings

Adverse Event
Boosted Atazanavir
(ATV/r)

Unboosted
Atazanavir (ATV)

Study/Observation

Adverse Event-

Related

Discontinuations

8% <1% AI424-089[8]

Elevated Total

Bilirubin

Greater increase

(+1.21 mg/dL)

Lower increase (+0.56

mg/dL)

Kaiser/Group Health

Cohort[10]

Lipid Elevations Low Low AI424-089[8]

Reduction in

Cholesterol and

Triglycerides

-

Significant reduction

upon switching from

boosted PI

Meta-analysis[11]

Experimental Protocols
AI424-089 Study: A Randomized Controlled Trial in
Treatment-Naïve Patients[8]

Study Design: A prospective, randomized, open-label, 96-week noninferiority study.

Patient Population: Antiretroviral (ARV)-naïve adults with HIV RNA levels ≥2000 copies/mL.

Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.

Treatment Arms:

Boosted Arm: Atazanavir 300 mg once daily with ritonavir 100 mg once daily

(ATV300/RTV).

Unboosted Arm: Atazanavir 400 mg once daily (ATV400).

Both regimens also included lamivudine and an investigational extended-release

formulation of stavudine.
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Primary Endpoint: The proportion of patients with an HIV RNA load <400 copies/mL at week

48.

Secondary Endpoints: Included the proportion of patients with HIV RNA <50 copies/mL,

changes in CD4+ cell counts, and safety and tolerability assessments.

SWAN Study: A Switch Study in Virologically
Suppressed Patients[12]

Study Design: A 48-week, open-label trial.

Patient Population: HIV-positive patients with virologic suppression (HIV RNA load of <50

copies/mL for ≥3 months) on a stable PI-based regimen (with or without ritonavir). Patients

with a history of virologic failure on a PI-based regimen were excluded.

Randomization: Patients were randomized 2:1.

Treatment Arms:

Switch Arm: Switch to atazanavir 400 mg per day (or atazanavir-ritonavir 300/100 mg per

day if receiving tenofovir).

Continuation Arm: Continue their existing PI regimen.

Primary Endpoint: The proportion of patients who experienced virologic rebound (defined as

a confirmed HIV RNA load ≥50 copies/mL) through week 48.
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Caption: Mechanism of Atazanavir action and Ritonavir boosting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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